3-(Benzyloxy)piperidine hydrochloride
Overview
Description
3-(Benzyloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185052-50-9 . Its IUPAC name is 3-[(benzyloxy)methyl]piperidine hydrochloride . The molecular weight of this compound is 241.76 .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)piperidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13;/h1-3,5-6,13-14H,4,7-11H2;1H .Chemical Reactions Analysis
Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, can undergo a variety of chemical reactions. For example, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Piperidine and its derivatives have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs . Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .
In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin . Piperine treatment to prostate cancer cells shows other activities like activating the caspase-3-dependent apoptotic pathway, suppressing phosphorylated STAT-3, down-regulation of .
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
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Anticancer Applications
- Piperidine and its derivatives have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs .
- Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .
- In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
-
Anticancer Applications
- Piperidine and its derivatives have shown great therapeutic and clinical agents as anticancer potential alone or in combination with other phytochemicals or conventional anticancer drugs .
- Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties when used against triple negative breast cancer cells .
- In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
Safety And Hazards
While specific safety data for 3-(Benzyloxy)piperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. For example, a safety data sheet for a related compound, Piperine, suggests that it is harmful if swallowed and recommends washing hands thoroughly after handling .
Future Directions
Piperidine derivatives, including 3-(Benzyloxy)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-phenylmethoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNCCBWLSWYFKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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